1-METHYL-4-{[4-(3-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE
Overview
Description
1-METHYL-4-{[4-(3-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl group linked to a methanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-{[4-(3-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized by reacting diethanolamine with methylamine at high pressure and temperature
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-{[4-(3-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
1-METHYL-4-{[4-(3-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-METHYL-4-{[4-(3-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperazine ring structure.
N-Methylpiperazine: Another piperazine derivative with a methyl group substitution.
Desmethylprodine: A compound with a similar piperidine structure but different functional groups.
Uniqueness
1-METHYL-4-{[4-(3-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)sulfonylmethyl]phenyl]-(3-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-16-4-3-9-21(14-16)19(23)18-7-5-17(6-8-18)15-26(24,25)22-12-10-20(2)11-13-22/h5-8,16H,3-4,9-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURBPLLSMRGPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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